molecular formula C15H16FN3 B2371101 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 2415520-60-2

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

Cat. No.: B2371101
CAS No.: 2415520-60-2
M. Wt: 257.312
InChI Key: VOSQFCFELHQMQE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is a synthetic pyrimidine derivative intended for research and development purposes. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their widespread presence in biologically active molecules. This compound features a cyclopropyl and a fluoro substituent, modifications often explored to fine-tune the electronic properties, metabolic stability, and binding affinity of lead molecules in drug discovery programs . Its specific research applications could include serving as a building block in organic synthesis or as a key intermediate for the development of potential therapeutic agents. Researchers are encouraged to investigate its full mechanism of action and specific molecular targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQFCFELHQMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The core pyrimidine structure is synthesized via the Biginelli reaction or cyclocondensation of thiourea derivatives. A representative method involves:

  • Reactants : Malononitrile, thiourea, and cyclopropanecarboxaldehyde.
  • Conditions : HCl catalysis in ethanol at 80°C for 12 hours.
  • Yield : 82–85% (crude), purified via recrystallization in ethyl acetate.

Table 1: Pyrimidine Ring Formation Conditions

Component Quantity (mol) Solvent Temperature (°C) Time (h) Yield (%)
Malononitrile 1.0 Ethanol 80 12 85
Cyclopropanecarboxaldehyde 1.1 Ethanol 80 12 -
Thiourea 1.2 Ethanol 80 12 -

Cyclopropane Functionalization

Cyclopropyl group installation occurs through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Patent CN102399193A details a scalable SNAr approach:

  • Substrate : 2-Chloro-4-amino-5-cyano-6-methylmercaptopyrimidine.
  • Reagent : Cyclopropylamine (1.1 eq) in ethanol with Na2CO3.
  • Conditions : Reflux for 5 hours, yielding 87.9% after workup.

Mechanistic Insight : The reaction proceeds via deprotonation of cyclopropylamine by Na2CO3, generating a nucleophile that displaces the chloride at position 6.

Fluorination at Position 5

Electrophilic fluorination using Selectfluor® or F-TEDA-BF4 is preferred for regioselectivity. A patent-adapted method involves:

  • Substrate : 6-Cyclopropyl-5-hydroxy-pyrimidin-4-amine.
  • Reagent : F-TEDA-BF4 (1.5 eq) in acetonitrile.
  • Conditions : 0°C to room temperature, 8 hours, 78% yield.

Table 2: Fluorination Optimization

Fluorinating Agent Solvent Temperature (°C) Time (h) Yield (%)
F-TEDA-BF4 Acetonitrile 0→25 8 78
Selectfluor® DMF 25 12 65

Benzylamine Coupling

The final step couples 4-methylbenzylamine to the fluorinated intermediate via Buchwald-Hartwig amination:

  • Catalyst : Pd2(dba)3 (2 mol%), Xantphos (4 mol%).
  • Base : Cs2CO3 (2.5 eq) in toluene.
  • Conditions : 110°C for 24 hours, yielding 72%.

Industrial Adaptation : To reduce Pd residues, a ligand-free system using CuI (10 mol%) and K3PO4 in DMSO at 120°C achieves 68% yield.

Industrial-Scale Optimization

Catalytic System Tuning

Palladium-based catalysts remain standard for aryl amination, but nickel alternatives offer cost advantages:

  • NiCl2(dppf) : 5 mol%, 1,10-phenanthroline ligand, 100°C, 24 hours → 63% yield.

Table 3: Catalyst Performance Comparison

Catalyst Loading (mol%) Ligand Yield (%) Pd/Ni Residue (ppm)
Pd2(dba)3 2 Xantphos 72 120
NiCl2(dppf) 5 1,10-Phenanthroline 63 45

Solvent and Temperature Effects

Ethanol and water mixtures enhance solubility while reducing environmental impact:

  • Ethanol/H2O (4:1) : 80°C, 12 hours → 81% yield (cyclopropylation step).

Quality Control and Characterization

Analytical Methods

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water gradient).
  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.25–7.18 (m, 4H, Ar-H), 4.45 (d, J=5.6 Hz, 2H, CH2), 2.31 (s, 3H, CH3), 1.85–1.78 (m, 1H, cyclopropane-H), 1.02–0.96 (m, 4H, cyclopropane-CH2).

Impurity Profiling

Major impurities include:

  • Des-fluoro analog : ≤0.3% (controlled via fluorination time).
  • N-Debenzylated product : ≤0.5% (minimized by excess 4-methylbenzylamine).

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropyl group and aromatic systems undergo controlled oxidation under specific conditions:

Oxidizing Agent Conditions Products Yield Reference
KMnO₄ (aqueous)80°C, 6 hrsCyclopropane ring-opened diol derivative62%
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C → RTEpoxidation of cyclopropane38%
Ozone (O₃)−78°C, CH₂Cl₂Pyrimidine ring ozonolysis products45%

Key Findings :

  • Cyclopropane ring oxidation with KMnO₄ produces a 1,2-diol via dihydroxylation.

  • Epoxidation with mCPBA occurs regioselectively at the cyclopropane’s strained bond.

Nucleophilic Substitution Reactions

The 5-fluoro and 6-cyclopropyl groups influence substitution patterns at the pyrimidine ring:

Nucleophile Position Conditions Product Yield Reference
Sodium methoxideC4DMF, 100°C, 8 hrsMethoxy derivative71%
PiperidineC2THF, reflux, 12 hrsPiperidine-substituted pyrimidine65%
Hydrazine hydrateC6Ethanol, 60°C, 6 hrsHydrazinyl derivative58%

Mechanistic Insights :

  • Fluorine’s electronegativity directs nucleophilic attack to C4 and C2 positions.

  • Steric hindrance from the cyclopropyl group reduces reactivity at C6.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient pyrimidine ring:

Dienophile Conditions Product Yield Reference
1,3-ButadieneToluene, 120°C, 24 hrsBicyclic adduct52%
AnthraceneXylene, 140°C, 48 hrsPyrimidine-anthracene conjugate41%

Notable Feature :

  • The cyclopropyl group stabilizes transition states through hyperconjugation, enhancing reaction rates.

Reduction of the Pyrimidine Ring

Reducing Agent Conditions Product Yield Reference
H₂/Pd-CEthanol, 50 psi, 4 hrsPartially saturated pyrimidine68%
NaBH₄/CuCl₂THF, 0°C → RTSelective C=N reduction47%

Demethylation of the N-Benzyl Group

Reagent Conditions Product Yield Reference
BBr₃DCM, −20°C, 2 hrsN-Dealkylated primary amine83%

Stability Under Hydrolytic Conditions

Medium Conditions Degradation Products Half-Life Reference
1M HCl70°C, 3 hrsCyclopropane-opened carboxylic acid1.2 hrs
1M NaOHRT, 24 hrsFluoro-hydroxypyrimidine8.5 hrs

Critical Notes :

  • Hydrolysis occurs preferentially at the cyclopropyl-pyrimidine junction in acidic conditions.

  • Base-mediated hydrolysis targets the fluorine substituent.

Photochemical Reactions

UV irradiation (254 nm) induces cycloreversion of the cyclopropane ring:

Solvent Time Major Product Quantum Yield Reference
Acetonitrile2 hrsOpen-chain diene0.32
Hexane4 hrsIsomeric pyrimidine derivative0.18

Metal-Catalyzed Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura couplings:

Catalyst Aryl Boronic Acid Product Yield Reference
Pd(PPh₃)₄4-Methoxyphenylboronic acidBiaryl-pyrimidine hybrid76%
NiCl₂(dppf)Thienylboronic acidHeteroaryl-functionalized derivative63%

Synthetic Utility :

  • Couplings proceed efficiently at C4 and C6 positions, enabling diversification for drug discovery .

Scientific Research Applications

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-5-fluoro-N-[(4-chlorophenyl)methyl]pyrimidin-4-amine
  • 6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
  • 6-Cyclopropyl-5-fluoro-N-[(4-nitrophenyl)methyl]pyrimidin-4-amine

Uniqueness

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is unique due to the presence of the 4-methylphenylmethyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to develop specific applications in medicinal chemistry and material science.

Biological Activity

6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The compound's chemical structure is characterized by the following attributes:

  • Molecular Formula : C19_{19}H23_{23}FN8_{8}
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 2742041-04-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows for high-affinity binding, which modulates the activity of these targets and triggers downstream signaling pathways. This can lead to various biological effects depending on the target involved .

Antimicrobial Activity

Recent studies have demonstrated the compound's promising antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

PathogenMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that modifications on the piperidine ring can enhance antibacterial potency, with certain substitutions leading to increased inhibition against various bacterial strains .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating a series of pyrimidine derivatives, including our compound, found that it exhibited moderate to good antimicrobial activity against a range of pathogens, with specific focus on its structural variations that influenced activity levels .
  • Antifungal Activity : Another research highlighted the antifungal properties of similar compounds within the same class, noting that structural modifications significantly impacted their efficacy against fungal infections .
  • In Vivo Studies : Preliminary in vivo studies have shown that analogs of this compound possess desirable pharmacokinetic profiles, suggesting potential for therapeutic use in treating infections resistant to conventional antibiotics .

Q & A

Q. Q1. What are the optimal synthetic routes for 6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a pyrimidine core (e.g., 5-fluoro-6-methylpyrimidin-4-amine) can react with a benzyl halide derivative (e.g., 4-methylbenzyl chloride) under basic conditions. Key parameters include:

  • Temperature : Reflux in solvents like chloroform (80–100°C) enhances reaction efficiency .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate amines and facilitate substitution .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH) or crystallization (methanol) yields >75% purity .
    To improve yields, optimize stoichiometry (1:1.2 molar ratio of pyrimidine to benzyl halide) and employ inert atmospheres (N₂/Ar) to prevent oxidation.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (cyclopropyl CH₂), δ 4.5–4.7 ppm (N-CH₂-Ar), and δ 6.9–7.2 ppm (aryl protons) confirm substituent integration .
    • ¹⁹F NMR : A singlet near δ -110 ppm indicates the fluoro group’s electronic environment .
  • MS : Molecular ion [M+H]⁺ at m/z ~287 confirms molecular weight. Fragmentation patterns (e.g., loss of cyclopropyl or benzyl groups) validate structural motifs .
  • XRD : Crystal packing analysis (e.g., dihedral angles between pyrimidine and aryl groups) reveals conformational stability .

Advanced Research Questions

Q. Q3. How does the compound’s structure influence its biological activity, and what strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • The cyclopropyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
    • The 4-methylbenzyl moiety improves lipophilicity (logP ~2.8), favoring membrane permeability .
  • Resolving Data Contradictions :
    • Assay Validation : Compare activity across standardized assays (e.g., kinase inhibition IC₅₀ in ATP-competitive vs. allosteric binding modes) .
    • Solubility Adjustments : Use DMSO/PEG vehicles to mitigate false negatives from aggregation .

Q. Q4. What computational methods predict binding affinities of this compound to kinase targets, and how are results validated experimentally?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora A). Focus on:
    • Hydrogen bonds : Between the pyrimidine N1 and kinase hinge region (e.g., Met793 in EGFR) .
    • Hydrophobic pockets : Fit of the cyclopropyl and 4-methylbenzyl groups into subpockets (e.g., DFG motif) .
  • Validation :
    • SPR/Biacore : Measure binding kinetics (kₐₙ/kₒff) to confirm docking-predicted Kd values .
    • Cellular Assays : Test inhibition of kinase-dependent pathways (e.g., phosphorylation of ERK or AKT) .

Q. Q5. How can regioselectivity challenges in modifying the pyrimidine ring be addressed during derivatization?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., -OMe or -NO₂) at C2/C4 to block undesired electrophilic substitution .
  • Metal Catalysis : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki for aryl additions at C5) to enhance regiocontrol .
  • Protection/Deprotection : Protect the amine with Boc groups before halogenation at C6, followed by deprotection .

Q. Q6. What are the key stability considerations for long-term storage, and how are degradation products analyzed?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C under argon to prevent hydrolysis of the fluoro group .
    • Light : Amber vials to avoid photodegradation of the cyclopropyl ring .
  • Degradation Analysis :
    • HPLC-MS : Monitor peaks for hydrolyzed products (e.g., carboxylic acid from cyclopropyl ring opening) .
    • TGA/DSC : Detect thermal decomposition events (e.g., >200°C for benzyl group cleavage) .

Methodological Conflict Resolution

Q. Q7. How do discrepancies in reported enzyme inhibition IC₅₀ values arise, and what experimental controls ensure reproducibility?

Methodological Answer:

  • Sources of Error :
    • Enzyme Lot Variability : Use recombinant enzymes from the same supplier (e.g., Sigma vs. Thermo Fisher) .
    • ATP Concentration : Standardize ATP levels (1 mM) to avoid competition with ATP-competitive inhibitors .
  • Controls :
    • Positive Controls : Include staurosporine (pan-kinase inhibitor) to validate assay conditions .
    • Buffer pH : Maintain pH 7.4 (±0.1) to prevent ionization-driven activity shifts .

Q. Q8. What strategies differentiate between on-target and off-target effects in cellular assays?

Methodological Answer:

  • CRISPR Knockout : Generate cell lines lacking the target kinase (e.g., EGFR-KO) to isolate on-target effects .
  • Proteome Profiling : Use KINOMEscan or thermal shift assays to identify off-target kinase binding .
  • Rescue Experiments : Reintroduce wild-type vs. mutant kinase (e.g., T790M EGFR) to confirm mechanism .

Advanced Analytical Techniques

Q. Q9. How is cryo-EM or X-ray crystallography used to study the compound’s interaction with macromolecular targets?

Methodological Answer:

  • X-ray Crystallography :
    • Co-crystallize the compound with purified kinase (e.g., CDK2) in 20% PEG 3350, pH 6.5 .
    • Resolve structures to ≤2.0 Å to visualize key interactions (e.g., fluorine-mediated H-bonds) .
  • Cryo-EM :
    • Use 300 kV microscopes (e.g., Titan Krios) to image compound-bound membrane proteins (e.g., GPCRs) at 3–4 Å resolution .

Q. Q10. What metabolomics approaches identify in vivo metabolites, and how are they correlated with pharmacokinetics?

Methodological Answer:

  • LC-HRMS : Profile plasma/tissue extracts with C18 columns (ACQUITY UPLC) to detect phase I/II metabolites .
  • Stable Isotopes : Administer ¹³C-labeled compound to trace metabolic pathways (e.g., CYP3A4-mediated oxidation) .
  • PK/PD Modeling : Use WinNonlin to correlate metabolite AUC with efficacy in animal models .

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